molecular formula C13H11ClN4 B12909661 N-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine CAS No. 823806-67-3

N-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine

Cat. No.: B12909661
CAS No.: 823806-67-3
M. Wt: 258.70 g/mol
InChI Key: AGGQHLWBDKDXGK-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine is a synthetic small molecule featuring a fused bicyclic imidazo[1,2-a]pyrazine core substituted with a methyl group at position 6 and a 4-chlorophenylamine moiety at position 2. This scaffold is notable for its versatility in medicinal chemistry, particularly in targeting kinase enzymes and viral proteases.

Properties

CAS No.

823806-67-3

Molecular Formula

C13H11ClN4

Molecular Weight

258.70 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C13H11ClN4/c1-9-8-18-12(6-15-9)16-7-13(18)17-11-4-2-10(14)3-5-11/h2-8,17H,1H3

InChI Key

AGGQHLWBDKDXGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CN=C2C=N1)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloroaniline with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Ammonia in ethanol under reflux conditions.

Major Products Formed

Scientific Research Applications

N-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[1,2-a]pyrazine/pyridine scaffold is widely explored due to its pharmacological adaptability. Below is a comparative analysis of N-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name (ID) Core Structure Substituents (Position) Molecular Weight Key Properties/Bioactivity Reference
This compound Imidazo[1,2-a]pyrazine 4-Cl-C₆H₄ (C3), CH₃ (C6) 314.78 (calc.) Hypothesized kinase/viral inhibition -
2-(4-Chlorophenyl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine (11) Imidazo[1,2-a]pyridine 4-Cl-C₆H₄ (C2), 4-MeO-C₆H₄ (C3) 349.82 Unreported bioactivity
N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine (7) Imidazo[1,2-a]pyrazine 4-NO₂-C₆H₄ (C2), t-Bu (C3) 326.35 Catalyst-free synthesis via GBB reaction
2-Phenylimidazo[1,2-a]pyrazin-3-amine (4) Imidazo[1,2-a]pyrazine C₆H₅ (C2) 225.24 CDK9 inhibition, antiviral activity
N-(1,3-Benzodioxol-5-yl)-2-(4-Cl-C₆H₄)-6-Me-imidazo[1,2-a]pyridin-3-amine (12) Imidazo[1,2-a]pyridine 4-Cl-C₆H₄ (C2), CH₃ (C6), benzodioxol (C3) 377.83 High logP (5.53), potential CNS activity

Key Observations

The 6-methyl group in the target compound may enhance metabolic stability compared to unsubstituted analogs (e.g., compound 4{41,19,11} in ).

Substituent Effects :

  • 4-Chlorophenyl at C3 (target compound) vs. 4-methoxyphenyl () or tert-butyl (): Chlorine’s electron-withdrawing nature may improve target affinity but reduce solubility.
  • 2-Phenyl substitution () vs. 2-(4-chlorophenyl) (target): Phenyl groups enhance π-π stacking, but chloro-substituents introduce steric and electronic effects.

Synthetic Yields :

  • The target compound’s synthesis likely parallels methods in , such as Groebke-Blackburn-Bienaymé (GBB) reactions (yields ~61–75%) or Suzuki coupling (59% yield for compound 19 in ).

Biological Implications :

  • Compounds with imidazo[1,2-a]pyrazine cores (e.g., ) show CDK9 inhibition and antiviral activity against coronaviruses. The target’s 4-chlorophenyl group may enhance binding to hydrophobic regions of viral proteases.
  • High logP values in analogs (e.g., 5.53 in ) suggest the target may exhibit favorable membrane permeability but poor aqueous solubility.

Biological Activity

N-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial properties and other relevant biological activities.

Synthesis and Characterization

The synthesis of this compound has been documented in various studies. The compound is typically synthesized through multi-step reactions involving imidazole and pyrazine derivatives. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains and fungi. Studies indicate that this compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

MicroorganismTypeConcentration (µg/ml)Activity Level
Bacillus megateriumGram-positive50Moderate
Staphylococcus aureusGram-positive50Moderate
Escherichia coliGram-negative50Moderate
Pseudomonas aeruginosaGram-negative50Low
Aspergillus nigerFungi50Moderate

The data indicates that compounds derived from the imidazo[1,2-a]pyrazine scaffold show promising antimicrobial properties, comparable to standard antibiotics like ampicillin and chloramphenicol .

Other Biological Activities

In addition to its antimicrobial properties, this compound has been investigated for other biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, although detailed mechanisms of action remain to be elucidated.
  • Antifungal Activity : The compound shows potential antifungal effects against certain strains, indicating a broad spectrum of activity.

Case Studies

A recent study evaluated a series of imidazo[1,2-a]pyrazine derivatives, including this compound. The findings suggested that modifications to the pyrazine ring significantly influenced biological activity. Compounds with electron-withdrawing groups exhibited enhanced antibacterial properties compared to their electron-donating counterparts .

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